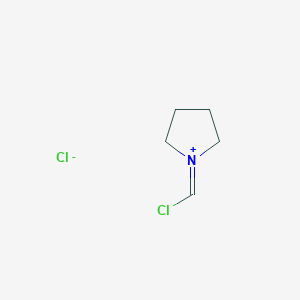
1-(Chloromethylidene)pyrrolidin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethylidene)pyrrolidin-1-ium chloride is a chemical compound that features a pyrrolidine ring with a chloromethylidene substituent
準備方法
The synthesis of 1-(Chloromethylidene)pyrrolidin-1-ium chloride typically involves the reaction of pyrrolidine with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction is carried out in an inert solvent such as dichloromethane, and the product is purified through recrystallization or distillation .
Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
1-(Chloromethylidene)pyrrolidin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethylidene group can be substituted with nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form dechlorinated products.
Addition Reactions: The double bond in the chloromethylidene group can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(Chloromethylidene)pyrrolidin-1-ium chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
作用機序
The mechanism of action of 1-(Chloromethylidene)pyrrolidin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and result in biological effects such as antimicrobial or anticancer activity .
類似化合物との比較
1-(Chloromethylidene)pyrrolidin-1-ium chloride can be compared with other pyrrolidine derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the pyrrolidine ring structure but differ in their substituents and reactivity. For example:
Pyrrolidin-2-one: Known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Pyrrolidin-2,5-dione: Used in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and stability
特性
CAS番号 |
65044-66-8 |
|---|---|
分子式 |
C5H9Cl2N |
分子量 |
154.03 g/mol |
IUPAC名 |
1-(chloromethylidene)pyrrolidin-1-ium;chloride |
InChI |
InChI=1S/C5H9ClN.ClH/c6-5-7-3-1-2-4-7;/h5H,1-4H2;1H/q+1;/p-1 |
InChIキー |
MNSAFSICFNQMPQ-UHFFFAOYSA-M |
正規SMILES |
C1CC[N+](=CCl)C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


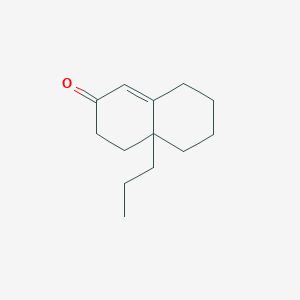
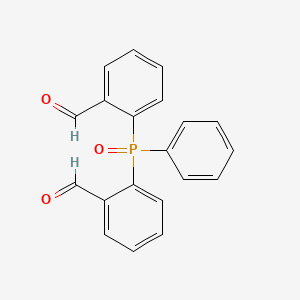
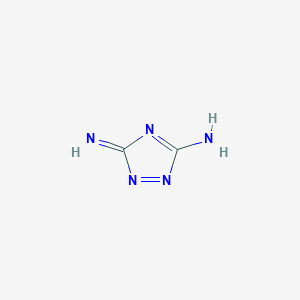
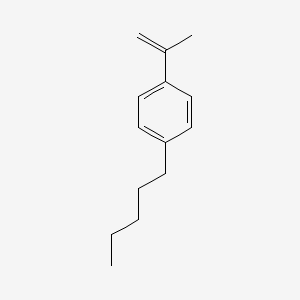
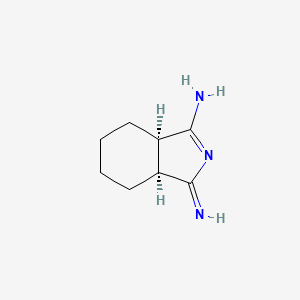

propanedioate](/img/structure/B14486103.png)


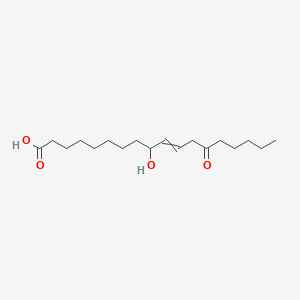
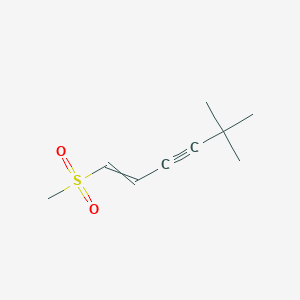


![[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B14486128.png)
